Malbrancheamide

Description

Contextual Background of Fungal Indole (B1671886) Alkaloids Bearing the Bicyclo[2.2.2]diazaoctane Core

Fungal indole alkaloids possessing the unique bicyclo[2.2.2]diazaoctane ring system are a prominent class of natural products. nih.gov These compounds, isolated primarily from various Penicillium, Aspergillus, and Malbranchea species, exhibit a wide array of biological activities and have been the subject of extensive research for over half a century. nih.govsdu.edu.cn The core structure is biosynthetically intriguing, believed to be formed through an intramolecular hetero-Diels-Alder reaction. nih.gov This complex scaffold has captivated chemists and biologists alike, leading to in-depth studies of their biosynthesis, chemical synthesis, and biological functions. sdu.edu.cn The family of bicyclo[2.2.2]diazaoctane-containing indole alkaloids is notable for its structural diversity, which includes variations in stereochemistry and substitutions on the indole nucleus. sdu.edu.cn

Historical Perspective of Malbrancheamide Discovery and Isolation

This compound was first brought to light in 2006 as a novel alkaloid isolated from the fungus Malbranchea aurantiaca. mountainscholar.orgresearchgate.net The discovery was the result of bioassay-directed fractionation of an extract from the fungal mycelia and broth. researchgate.net This initial study identified this compound as a new member of the brevianamide (B1173143) series of compounds. researchgate.net Subsequent investigations of M. aurantiaca have led to the isolation of other related compounds, including this compound B and this compound C. nih.govthieme-connect.com

Following its initial discovery, this compound and its analogs have also been isolated from other fungal sources. Notably, the marine-derived fungus Malbranchea graminicola has been identified as a producer of this compound. escholarship.orgnih.gov This finding suggests that the production of these complex alkaloids is not limited to a single species within the Malbranchea genus. nih.gov The isolation from M. graminicola also led to the discovery of additional related compounds, such as (-)-spiromalbramide and (+)-isothis compound B, further expanding this family of natural products. nih.govresearchgate.net

Structural Elucidation Methodologies and Stereochemical Assignment

The determination of the complex three-dimensional structure of this compound required a combination of sophisticated analytical techniques.

The initial structural elucidation of this compound was achieved through a combination of spectroscopic methods. researchgate.net Ultraviolet (UV) spectroscopy revealed absorption maxima characteristic of an indole alkaloid. researchgate.net Mass spectrometry (MS) provided information on the molecular weight and the presence of chlorine atoms. researchgate.net Extensive one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, including HMBC experiments, were crucial in establishing the connectivity of the atoms within the pentacyclic structure. researchgate.net Similar spectroscopic strategies were employed to determine the structures of subsequently discovered analogs like this compound B. nih.gov

While spectroscopic methods provided the planar structure and connectivity, the definitive determination of the absolute and relative stereochemistry of this compound was accomplished through single-crystal X-ray diffraction analysis. researchgate.net This powerful technique provides a precise three-dimensional map of the electron density within a crystal, allowing for the unambiguous assignment of the spatial arrangement of atoms. mpg.dewikipedia.orgnih.gov The X-ray analysis of a crystalline solid of this compound unequivocally established its complex stereochemistry. researchgate.net The structure of the halogenase enzyme MalA' in complex with this compound B has also been determined by X-ray crystallography, providing insights into the biosynthesis of these halogenated alkaloids. rcsb.org

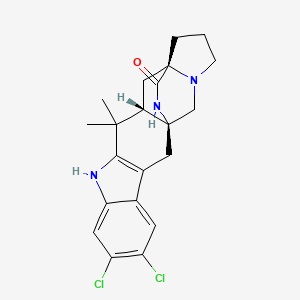

Structure

3D Structure

Propriétés

Formule moléculaire |

C21H23Cl2N3O |

|---|---|

Poids moléculaire |

404.3 g/mol |

Nom IUPAC |

(1S,13S,15S)-6,7-dichloro-12,12-dimethyl-10,19,21-triazahexacyclo[13.5.2.01,13.03,11.04,9.015,19]docosa-3(11),4,6,8-tetraen-22-one |

InChI |

InChI=1S/C21H23Cl2N3O/c1-19(2)16-9-21-4-3-5-26(21)10-20(16,25-18(21)27)8-12-11-6-13(22)14(23)7-15(11)24-17(12)19/h6-7,16,24H,3-5,8-10H2,1-2H3,(H,25,27)/t16-,20+,21-/m0/s1 |

Clé InChI |

GZGGCZADGIBRHT-DQLDELGASA-N |

SMILES isomérique |

CC1([C@@H]2C[C@]34CCCN3C[C@@]2(CC5=C1NC6=CC(=C(C=C56)Cl)Cl)NC4=O)C |

SMILES canonique |

CC1(C2CC34CCCN3CC2(CC5=C1NC6=CC(=C(C=C56)Cl)Cl)NC4=O)C |

Synonymes |

malbrancheamide |

Origine du produit |

United States |

Chemical Synthesis of Malbrancheamide and Analogs

Biomimetic Total Synthesis Strategies

Inspired by nature's synthetic machinery, biomimetic total synthesis aims to replicate the proposed biosynthetic pathway of a natural product in the laboratory. For malbrancheamide, this approach has proven highly effective, centering on a pivotal intramolecular hetero-Diels-Alder reaction to forge the signature bicyclic core.

Intramolecular Hetero-Diels-Alder Reaction as a Key Step

The cornerstone of biomimetic syntheses of this compound is the intramolecular [4+2] hetero-Diels-Alder (IMDA) reaction. Current time information in London, GB.nih.gov This powerful transformation constructs the bicyclo[2.2.2]diazaoctane skeleton in a single, efficient step. The proposed biosynthetic pathway, and subsequently the biomimetic laboratory synthesis, involves the formation of a 5-hydroxypyrazin-2(1H)-one intermediate. Current time information in London, GB.nih.gov This intermediate, an azadiene, then undergoes a [4+2] cycloaddition to yield the characteristic bridged ring system of the malbrancheamides. Current time information in London, GB.acs.org

The Williams group has extensively utilized this strategy in the total syntheses of both this compound and this compound B. Current time information in London, GB. Their approach validates the proposed biosynthetic route where a precursor derived from amino acids and isoprenoid units cyclizes to form the core structure. nih.gov This key cycloaddition has been successfully applied to the synthesis of numerous related prenylated indole (B1671886) alkaloids, underscoring its robustness and versatility. Current time information in London, GB.nih.gov

Regiochemical Control in Ring Closure

The intramolecular hetero-Diels-Alder reaction can theoretically lead to different diastereomers, making regiochemical control a critical aspect of the synthesis. The cycloaddition of the azadiene intermediate can result in both syn and anti configured products with respect to the bridging bicycle. researchgate.net In the biomimetic synthesis of this compound, a mixture of diastereomers is often observed. For instance, the treatment of an enamide precursor with aqueous potassium hydroxide (B78521) in methanol (B129727) led to the formation of two cycloadducts in a 2.1:1 ratio. nih.gov The major isomer possessed the desired stereochemistry for the natural product. The ability to control the facial selectivity of the Diels-Alder reaction is a key challenge, and while non-enzymatic reactions may show some inherent diastereoselectivity, it is often not absolute. researchgate.net

Enantioselective Synthesis Approaches

Moving beyond racemic biomimetic approaches, enantioselective synthesis aims to produce a single, desired enantiomer of the target molecule. This is crucial for studying the specific biological activities of each enantiomer. For this compound, several strategies have been developed to achieve this stereochemical precision.

Chiral Auxiliary-Mediated Stereocontrol

One effective method for inducing enantioselectivity is the use of a chiral auxiliary. This approach involves temporarily attaching a chiral molecule to the substrate to direct a subsequent diastereoselective reaction. After the desired stereocenter is set, the auxiliary is removed.

In the asymmetric total synthesis of (+)-malbrancheamide B, a removable chiral aminal auxiliary was employed to enforce diastereofacial selection in the key intramolecular Diels-Alder cycloaddition. acs.orgacs.org This strategy allows for the construction of the bicyclic core with a high degree of stereocontrol. Another elegant example of chiral auxiliary-mediated stereocontrol was demonstrated in the synthesis of ent-malbrancheamide B. organic-chemistry.org This synthesis utilized Dieter Seebach's principle of self-reproduction of chirality, where a proline-derived chiral auxiliary is used to create a new stereocenter with high fidelity. organic-chemistry.org

| Strategy | Auxiliary Type | Key Transformation | Target Molecule | Reference |

| Asymmetric Synthesis | Chiral aminal | Intramolecular Diels-Alder | (+)-Malbrancheamide B | acs.org |

| Self-reproduction of chirality | Proline-derived (pivaldehyde condensate) | Asymmetric alkylation | ent-Malbrancheamide B | organic-chemistry.org |

Domino Reaction Sequences in Complex Architecture Construction

Domino reactions, also known as cascade or tandem reactions, are highly efficient processes where multiple bond-forming events occur in a single operation without isolating intermediates. This strategy significantly enhances synthetic efficiency by reducing the number of steps, purifications, and resource consumption.

The enantioselective synthesis of (+)-malbrancheamide B features a key domino reaction sequence. acs.orgnih.gov This sequence comprises an aldol (B89426) condensation, an alkene isomerization, and the pivotal intramolecular hetero-Diels-Alder cycloaddition. acs.orgacs.org This powerful cascade rapidly assembles the complex, polycyclic architecture of this compound from simpler precursors in a highly controlled manner. The use of a chiral auxiliary in this domino sequence ensures the desired enantioselectivity of the final product. acs.orgfigshare.com

Chemoenzymatic Synthesis of this compound Derivatives

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the practicality of traditional organic chemistry. This approach harnesses the power of enzymes to perform specific transformations, often with high stereo- and regioselectivity that are difficult to achieve with conventional reagents.

In the biosynthesis of this compound, the enzyme MalC, a bifunctional reductase/Diels-Alderase, has been identified as the catalyst for the enantioselective intramolecular [4+2] cycloaddition. nih.govosti.gov While the non-enzymatic reaction yields a racemic mixture, MalC ensures the formation of the natural (+)-enantiomer. nih.gov This discovery opens the door for the chemoenzymatic synthesis of this compound and its analogs. By incorporating the MalC enzyme into a synthetic sequence, it is possible to achieve high enantioselectivity in the key cycloaddition step.

Furthermore, the late-stage halogenation of the this compound core is catalyzed by the flavin-dependent halogenase, MalA. ebi.ac.uk This enzyme has been used in a chemoenzymatic fashion to generate unnatural bromo-chloro-malbrancheamide analogs, demonstrating the potential of this approach for creating novel derivatives with potentially altered biological activities. ebi.ac.uk The in vitro reconstitution of the this compound biosynthetic pathway, involving enzymes like the L-proline-dependent proline dehydrogenase MalG and the Diels-Alderase MalC, provides a powerful platform for the chemoenzymatic production of these complex alkaloids. nih.govchemrxiv.org

| Enzyme | Function | Transformation | Significance | Reference |

| MalC | Bifunctional Reductase/Diels-Alderase | Enantioselective intramolecular [4+2] cycloaddition | Produces the natural (+)-enantiomer of prethis compound | nih.govosti.gov |

| MalA | Flavin-dependent halogenase | Dichlorination of the indole ring | Enables late-stage functionalization and creation of novel analogs | ebi.ac.uk |

| MalG | Nonribosomal peptide synthetase (NRPS) | Couples L-proline and L-tryptophan | Initiates the biosynthetic pathway | nih.govchemrxiv.org |

Application of Biosynthetic Enzymes for Analog Generation

The generation of this compound analogs has been significantly advanced by harnessing the power of enzymes from its own biosynthetic pathway. A key focus of this research has been the late-stage modification of the this compound scaffold, particularly through enzymatic halogenation.

Researchers have identified and characterized flavin-dependent halogenases from the this compound biosynthetic pathway in fungal strains like Malbranchea aurantiaca and Malbranchea graminicola. ebi.ac.uknih.govnih.gov These enzymes, named MalA and MalA', are responsible for the iterative halogenation of the precursor prethis compound in the final steps of biosynthesis. ebi.ac.uknih.gov Specifically, they catalyze the introduction of chlorine atoms onto the indole ring, a feature that distinguishes this compound from many other related alkaloids and is crucial for its biological activity. ebi.ac.uknih.govnih.gov

The substrate flexibility of these enzymes has been exploited for biocatalysis. Studies have demonstrated that the halogenase MalA can be used to generate novel, unnatural this compound analogs. In a chemoenzymatic approach, MalA was used to catalyze the bromination of natural substrates in the pathway, leading to the production of new bromo-chloro-malbrancheamide derivatives. ebi.ac.uknih.gov This process highlights the potential of using these specialized enzymes as tools for creating structural diversity within the this compound family.

Beyond halogenases, other enzymes in the pathway offer potential for analog generation. The enzyme MalC, a bifunctional NADPH-dependent reductase/Diels-Alderase, is responsible for constructing the characteristic bicyclo[2.2.2]diazaoctane core of prethis compound. ebi.ac.uknih.gov This enzymatic step provides the optically pure scaffold, which can then be subjected to further modifications by other enzymes, including the versatile halogenases. ebi.ac.ukresearchgate.net

The table below summarizes the enzymatic generation of this compound analogs using biosynthetic enzymes.

| Enzyme | Substrate | Product | Type of Reaction | Reference |

| MalA | This compound B | 6-bromo-5-chloro-prethis compound | Bromination | nih.gov |

| MalA | 6-chloro-prethis compound | 5-bromo-6-chloro-prethis compound | Bromination | nih.gov |

| MalA / MalA' | Prethis compound | This compound B / this compound | Iterative Chlorination | ebi.ac.uknih.gov |

Development of Unnatural Halogenated Analogs

The development of unnatural halogenated analogs of this compound has been primarily achieved through chemoenzymatic synthesis, leveraging the unique capabilities of the flavin-dependent halogenase MalA. ebi.ac.uknih.gov This enzyme has proven effective in incorporating bromine, an alternative halogen, into the this compound scaffold, creating analogs that are not produced naturally.

In a notable study, two novel, unnatural bromo-chloro-malbrancheamide analogs were generated using MalA as a biocatalyst. nih.gov

The first analog was synthesized by the bromination of this compound B (which is monochlorinated). The reaction yielded the unnatural product 6-bromo-5-chloro-prethis compound. nih.gov

The second analog, 5-bromo-6-chloro-prethis compound, was produced through the bromination of 6-chloro-prethis compound, another pathway intermediate. nih.gov

These successful syntheses demonstrate that the enzyme MalA can accept already chlorinated substrates and introduce a different halogen (bromine) at a specific position on the indole ring. nih.gov This site-selectivity is a significant advantage over traditional chemical halogenation methods, which often lack specificity and can lead to a mixture of products. nih.gov The enzymatic approach provides a direct and efficient route to novel halogenated structures that would be challenging to access through multi-step chemical synthesis. researchgate.net

Structural analysis confirmed the identities of these new analogs, revealing that the enzyme represents a new class of zinc-binding flavin-dependent halogenases. ebi.ac.uknih.govnih.gov This understanding of the enzyme's structure and mechanism opens the door for future protein engineering efforts to potentially create halogenases with altered substrate specificity or catalytic activity, further expanding the library of accessible unnatural this compound analogs.

The table below details the unnatural halogenated this compound analogs that have been developed.

| Unnatural Analog Name | Precursor Compound | Modification | Method | Reference |

| 6-bromo-5-chloro-prethis compound | This compound B | Enzymatic Bromination | Chemoenzymatic Synthesis using MalA | nih.gov |

| 5-bromo-6-chloro-prethis compound | 6-chloro-prethis compound | Enzymatic Bromination | Chemoenzymatic Synthesis using MalA | nih.gov |

Biological Activities and Molecular Mechanisms of Malbrancheamide

Calmodulin (CaM) Antagonism

Malbrancheamide is recognized as a potent calmodulin antagonist. oup.com It exerts its inhibitory effects by directly interacting with CaM, thereby preventing it from binding to and activating its downstream target enzymes. physiology.org This mechanism classifies it as a "classical" CaM inhibitor, distinguishing it from functional inhibitors that might disrupt pathways without direct binding. physiology.orgnih.gov

A primary and well-characterized effect of this compound's CaM antagonism is the inhibition of CaM-dependent cyclic nucleotide phosphodiesterase, specifically PDE1. mednexus.orgnih.gov Bioassay-directed studies of extracts from the fungus Malbranchea aurantiaca first identified this compound as a novel alkaloid capable of this inhibition. physiology.org

Kinetic analyses have demonstrated that this compound inhibits the activation of PDE1 in a concentration-dependent manner. physiology.orgphysiology.org The mechanism of this inhibition is competitive with respect to calmodulin, meaning this compound vies with PDE1 for binding to CaM. physiology.org Research has established an IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity) for this compound's inhibition of PDE1 activation to be 3.65 ± 0.74 μM. physiology.org This potency is comparable to that of chlorpromazine (B137089), a well-known CaM antagonist, which has an IC₅₀ of 2.75 ± 0.87 μM under similar conditions. physiology.org

Studies on various synthetic analogs of this compound have explored how structural modifications—such as indole (B1671886) chlorination, stereochemistry, and the oxidation state of the bicyclo[2.2.2]diazaoctane core—affect its inhibitory activity against the CaM-PDE1 complex. nih.gov These investigations have shown that while the natural enantiomer of this compound is a highly active inhibitor, other analogs also exhibit significant potency. nih.gov

| Compound | Description | Relative Potency vs. Chlorpromazine |

| This compound | Natural Product | ~0.75 |

| d,l-Malbrancheamide (racemic) | Synthetic Racemate | 1.14 |

| Analog 11c | Lacks chlorine substitution | 0.70 |

| Analog 10d | Lacks chlorine substitution | Inactive |

| C-12a-epi-malbrancheamides | Stereoisomers | Low Potency |

This table presents a selection of findings on the relative potency of this compound and its analogs in inhibiting CaM-dependent PDE1, with the potency of chlorpromazine set to 1.00. Data is derived from studies on structural analogs. nih.govphysiology.org

The interaction between this compound and calmodulin has been extensively characterized using a combination of spectroscopic and computational techniques, including fluorescence spectroscopy, circular dichroism (CD), nuclear magnetic resonance (NMR), and molecular docking. physiology.orgnih.gov

Fluorescence studies, using both intrinsic tryptophan fluorescence and extrinsic probes, confirm that this compound binds directly to Ca²⁺-saturated calmodulin (Ca²⁺-CaM), causing quenching of the fluorescence signal. physiology.org CD spectroscopy further reveals that this binding induces conformational changes in the secondary structure of CaM. physiology.org

NMR spectroscopy has provided more detailed insights into the specific binding location. Experiments analyzing chemical shift perturbations in ¹⁵N-¹³C-labeled CaM upon titration with this compound showed significant changes for methionine residues (Met36, Met51, Met71, Met72, Met76, Met109, Met124, Met144, and Met145). physiology.org These methionine residues are concentrated in the hydrophobic pockets of CaM, which are known binding sites for other classical inhibitors like trifluoperazine (B1681574) and chlorpromazine. physiology.org Further structural studies, including a co-crystal structure, have definitively shown that this compound binds exclusively to the C-terminal lobe of CaM. nih.govcnjournals.com

Molecular docking simulations complement these experimental findings. The calculated lowest free energy of binding for the this compound-CaM complex was -9.04 kcal/mol, with a predicted inhibition constant (Kᵢ) of 0.23 μM, values that align with experimental data. physiology.org These computational models confirm that the binding is driven by both hydrophobic and electrostatic interactions within the C-lobe's hydrophobic pocket. physiology.org

| Method | Finding | Reference |

| Enzymatic Assay | Competitive inhibitor of PDE1 activation (IC₅₀ = 3.65 μM) | physiology.org |

| Fluorescence Spectroscopy | Direct binding to Ca²⁺-CaM, causing fluorescence quenching | physiology.org |

| Circular Dichroism (CD) | Induces conformational changes in CaM's secondary structure | physiology.org |

| NMR Spectroscopy | Binds to the hydrophobic pocket, affecting methionine residues | physiology.org |

| X-ray Crystallography | Confirms binding to the C-terminal lobe of CaM | cnjournals.com |

| Molecular Docking | Predicted Binding Energy: -9.04 kcal/mol; Kᵢ: 0.23 μM | physiology.org |

The phosphorylation of myosin regulatory light chains (MLC) is a critical regulatory mechanism in numerous cellular processes, most notably smooth muscle contraction. rsc.org This phosphorylation is primarily catalyzed by the Ca²⁺/calmodulin-dependent myosin light chain kinase (MLCK). nih.govrsc.org The activation of MLCK is fundamentally dependent on its binding to the Ca²⁺-CaM complex. nih.govphysiology.org

As a demonstrated calmodulin antagonist, this compound directly interferes with the initial step of this pathway. cnjournals.com By binding to calmodulin, this compound prevents the formation of the active Ca²⁺-CaM-MLCK complex. cnjournals.com This inhibition of MLCK activation consequently disrupts the downstream phosphorylation of the myosin light chain. Studies on smooth muscle preparations have shown that known calmodulin inhibitors effectively block agonist-induced MLC phosphorylation. physiology.org Therefore, through its targeted antagonism of calmodulin, this compound impacts the MLC phosphorylation pathway by preventing the activation of its principal kinase, MLCK.

Interaction with G Protein-Coupled Receptor Kinases 5 (GRK5)

Recent research has uncovered a more nuanced role for this compound in modulating the interaction between calmodulin and G protein-coupled receptor kinase 5 (GRK5). cnjournals.com GRK5 is a kinase that phosphorylates activated GPCRs, but its activity is, in turn, regulated by Ca²⁺-CaM. cnjournals.com This interaction is particularly relevant in cardiac cells, where the nuclear translocation of GRK5 is linked to maladaptive cardiac hypertrophy. cnjournals.com

The interaction between CaM and GRK5 is complex, involving binding sites on both the N- and C-termini of the kinase. cnjournals.com this compound serves as a precise chemical probe to dissect this interaction. Structural and biochemical analyses have confirmed that this compound binds specifically to the C-terminal lobe of CaM. cnjournals.com

This specific binding has a critical functional consequence: it selectively obstructs the interaction between the C-lobe of CaM and the C-terminal binding site of GRK5. cnjournals.com However, it leaves the N-terminal lobe of CaM free to interact with the N-terminal binding site of GRK5. The result is a partial and specific modulation of the CaM-GRK5 complex. While the binding of CaM to GRK5 normally inhibits the kinase's ability to phosphorylate membrane receptors, the presence of this compound negates this inhibition. cnjournals.com Interestingly, the this compound-CaM-GRK5 complex still permits the phosphorylation of soluble substrates like tubulin, indicating a selective alteration of GRK5's substrate specificity. cnjournals.com

The C-terminus of GRK5 not only contains a CaM binding site but also possesses a lipid-binding domain that facilitates its association with the plasma membrane. cnjournals.com The binding of Ca²⁺-CaM to this region normally sequesters the C-terminus, promoting GRK5's translocation from the membrane to the nucleus. cnjournals.com

It has been hypothesized that this compound's action influences the conformation and localization of GRK5. By binding to the C-lobe of CaM and preventing its interaction with the C-terminus of GRK5, this compound effectively keeps the lipid-binding domain of GRK5 available. cnjournals.com This allows the C-terminus of GRK5 to remain associated with the plasma membrane, thereby reducing its nuclear translocation. cnjournals.com This mechanism highlights how this compound can influence the subcellular localization and function of GRK5 by altering the conformation of the CaM-GRK5 complex.

Role in Receptor Phosphorylation Mechanisms

This compound has been identified as a key modulator of G protein-coupled receptor (GPCR) signaling through its interaction with the G protein-coupled receptor kinase 5 (GRK5) and calmodulin (CaM), a universal calcium sensor. nih.govpurdue.edu GPCR signaling is typically regulated by the phosphorylation of receptors by kinases like GRK5. nih.gov Calmodulin can inhibit this receptor phosphorylation by binding to GRK5. nih.govtandfonline.com

This compound acts as a chemical probe that influences this regulatory process. pnas.orgiastate.edu It binds specifically to the C-terminal lobe of CaM. nih.govpnas.org This interaction does not prevent the CaM-GRK5 complex from forming but rather modulates its function. pnas.org Specifically, with this compound bound to the C-lobe of CaM, the N-terminal lobe of CaM remains free to interact with GRK5, leading to the inhibition of receptor phosphorylation. pnas.orgiastate.edu

Molecular dynamics simulations and experimental studies have shown that this compound's binding to the CaM C-lobe reorients the lipid-binding domain of GRK5 and restricts the movement of the N-lobe tether loop, which is thought to block the autophosphorylation of GRK5. nih.govpnas.org However, it does not affect the phosphorylation of other soluble substrates by the kinase. pnas.orgiastate.edu This selective inhibition allows this compound to suppress the dissociation of the GRK5-CaM complex from the membrane without losing the benefit of CaM-mediated suppression of receptor phosphorylation. pnas.org By preventing the nuclear translocation of GRK5, this compound can inhibit cellular responses such as cardiac hypertrophy. purdue.edupnas.orgiastate.edu

Vasorelaxant Effects and Underlying Mechanisms

Studies on isolated rat aorta rings have demonstrated that this compound possesses significant vasorelaxant properties. nih.govresearchgate.net The compound and its analogs, this compound B and isothis compound B, induce relaxation in a concentration-dependent manner on aortic rings pre-contracted with noradrenaline. nih.gov

Endothelium-Dependent and Endothelium-Independent Mechanisms

The vasorelaxant activity of this compound is mediated through both endothelium-dependent and endothelium-independent pathways. nih.govresearchgate.net The effect is substantially more pronounced in aortic rings with an intact endothelium, indicating a primary role for endothelial factors in its mechanism of action. nih.govresearchgate.net However, a lesser, yet still significant, relaxant effect is observed in endothelium-denuded rings, confirming an additional, direct effect on the vascular smooth muscle. nih.gov

The endothelium-independent relaxation is proposed to be mediated by its known calmodulin inhibitory properties. nih.govnih.gov By inhibiting calmodulin, this compound may interfere with the phosphorylation of myosin light chains, a critical step in smooth muscle contraction, thus promoting relaxation. nih.gov

Nitrergic Pathway Involvement (e.g., eNOS Activation)

The primary endothelium-dependent mechanism involves the nitrergic pathway. nih.gov The vasorelaxant effect of this compound is significantly attenuated by pre-treatment with L-NAME (NG-Nitroarginine Methyl Ester), a potent inhibitor of nitric oxide synthase (NOS). nih.govresearchgate.netresearchgate.net This finding strongly suggests that the release of nitric oxide (NO) from endothelial cells is a key mediator of this compound-induced vasodilation. nih.gov

Molecular docking studies further support this mechanism, predicting that this compound can allosterically activate endothelial nitric oxide synthase (eNOS). nih.govresearchgate.net This activation leads to an increased production of NO, which then diffuses to the adjacent smooth muscle cells, initiating a signaling cascade that results in vasorelaxation. nih.govresearchgate.net The activation of eNOS appears to be a crucial component of the compound's cardiovascular effects.

Structure-Activity Relationship (SAR) Studies

The biological activity of this compound is intrinsically linked to its unique chemical structure, characterized by a bicyclo[2.2.2]diazaoctane core and a halogenated indole moiety. nih.govnih.gov Structure-activity relationship (SAR) studies have been conducted to determine the influence of specific structural features on its bioactivity, particularly its ability to inhibit calmodulin. nih.gov

Influence of Indole Halogenation on Bioactivity

The presence and pattern of chlorine atoms on the indole ring are critical for the biological activity of this compound. mdpi.comnih.govvalpo.edu The dichlorinated natural product, this compound, is a potent calmodulin inhibitor. nih.govmdpi.com In contrast, the non-chlorinated precursor, prethis compound, is virtually inactive, highlighting the essential contribution of the halogen atoms to the compound's function. mdpi.comresearchgate.net

SAR studies on synthetic analogs have provided more detailed insights. The potency of these compounds against the CaM-dependent phosphodiesterase (PDE1) varies significantly with the chlorination pattern.

Table 1: Influence of Indole Halogenation on Calmodulin Inhibitory Activity

| Compound | Indole Substitution | Relative Potency (PDE1 Inhibition) nih.gov |

|---|---|---|

| This compound (natural) | Dichloro | High |

| Prethis compound | No halogens | Inactive mdpi.com |

| syn-Dioxopiperazine 10a | 8,9-dichloro | 0.9 |

| syn-Dioxopiperazine 10b | 9-chloro | 0.4 |

| syn-Dioxopiperazine 10c | 8-chloro | 0.2 |

| syn-Dioxopiperazine 10d | No chlorine | Inactive |

Potency was calculated relative to chlorpromazine (potency = 1.00).

The data clearly show that dichlorination confers the highest potency, while monochlorination results in intermediate activity, and the absence of chlorine leads to inactivity. nih.gov This demonstrates that halogenation is a key determinant for the calmodulin inhibitory activity of the this compound scaffold. nih.govnih.gov

Impact of Core Ring Oxidation State and Stereochemistry

The structural integrity of the bicyclo[2.2.2]diazaoctane core, including its oxidation state and stereochemistry, is also vital for bioactivity. nih.gov The relative stereochemistry at the C-12a position has been shown to be particularly important. nih.gov Analogs prepared with the "unnatural" relative stereochemistry at this position showed a significant loss of activity. nih.gov

Furthermore, the oxidation state of the bicyclo[2.2.2]diazaoctane core influences the molecule's ability to inhibit calmodulin. nih.gov Studies comparing dioxopiperazines with their reduced lactam counterparts revealed that the oxidation level of the core ring system is a crucial factor for maintaining potent biological activity. nih.gov The combination of correct stereochemistry and the appropriate oxidation state in the core structure, along with indole halogenation, is essential for the potent biological effects of this compound. nih.gov

Comparative Analysis of this compound Analogs

The biological activity of this compound, particularly its role as a calmodulin (CaM) antagonist, has spurred investigations into the structure-activity relationships (SAR) of its various analogs. nih.gov These studies have primarily focused on three key structural features: the chlorination pattern of the indole ring, the relative stereochemistry at the C-12a position, and the oxidation state of the bicyclo[2.2.2]diazaoctane core. nih.govtandfonline.com The primary assay used to evaluate the anti-CaM activity of these analogs is the inhibition of CaM-dependent phosphodiesterase (PDE1). nih.gov

Influence of Indole Ring Chlorination

The presence and position of chlorine atoms on the indole moiety significantly contribute to the biological activity of this compound and its analogs. escholarship.org Natural this compound is a dichlorinated indole alkaloid. acs.org Studies on synthetic analogs with varying chlorination patterns have revealed that while chlorination is important, a clear-cut SAR is not always apparent. nih.gov

For instance, the dichlorinated natural product, this compound, is a potent inhibitor of the CaM-PDE1 complex. nih.gov However, some monochlorinated analogs also exhibit significant activity. A study comparing various analogs found that potencies ranged from 0.1 to 0.9 relative to the control inhibitor, chlorpromazine. nih.gov Interestingly, a synthetic analog completely lacking chlorine substitution was found to be the most active among a specific group of anti-dioxopiperazines, suggesting that the bicyclo[2.2.2]diazaoctane core itself plays a crucial role in the interaction with CaM. nih.gov

Further analysis has shown that the initial chlorination of the precursor, prethis compound, can occur at either the C8 or C9 position of the indole ring, leading to isothis compound B and this compound B, respectively. escholarship.org The subsequent second chlorination then yields the dichlorinated this compound. escholarship.org The enzymatic process for this iterative chlorination is highly specific, and the presence of a chlorine atom appears to prime the molecule for the second halogenation. escholarship.org

Impact of C-12a Stereochemistry

The stereochemistry at the C-12a position is a critical determinant of the biological activity of this compound analogs. nih.gov Analogs with an unnatural relative stereochemistry at this position have been synthesized to probe its importance. nih.gov It has been demonstrated that C-12a-epi-malbrancheamides are significantly less active as CaM-PDE1 inhibitors compared to analogs with the natural stereochemistry. nih.gov This finding underscores the importance of the specific three-dimensional conformation of the molecule for its interaction with the biological target. The reduced activity of these epimers highlights the significance of the spatial arrangement of the C5 and C14 amide carbonyl residues for effective binding. nih.gov

Effect of Bicyclo[2.2.2]diazaoctane Core Oxidation State

The oxidation state of the bicyclo[2.2.2]diazaoctane core is another structural feature that has been systematically modified to understand its effect on biological activity. nih.gov this compound itself possesses a monoketopiperazine moiety within this core structure. researchgate.net Analogs with different oxidation levels, such as those with a reduced tertiary lactam or a reduced secondary lactam, have been prepared and evaluated. nih.gov

Among a series of monooxopiperazines, synthetic d,l-malbrancheamide was one of the most potent inhibitors of CaM-PDE1. nih.gov This suggests that the monoketopiperazine core is a favorable structural element for this biological activity.

The following table summarizes the inhibitory activities of various this compound analogs against the CaM-PDE1 complex, illustrating the impact of these structural modifications.

Table 1: Comparative Inhibitory Activity of this compound Analogs on CaM-PDE1

| Compound | Key Structural Features | IC₅₀ (µM) | Relative Potency vs. Chlorpromazine |

|---|---|---|---|

| This compound | Dichlorinated indole, natural stereochemistry, monoketopiperazine core | 3.65 ± 0.74 acs.org | ~1.0 nih.gov |

| This compound B | Monochlorinated indole (C-6) | - | Moderate nih.gov |

| Isothis compound B | Monochlorinated indole (C-9) | - | - |

| Prethis compound | Non-chlorinated indole | - | - |

| Synthetic d,l-malbrancheamide | Dichlorinated indole, racemic, monoketopiperazine core | - | ~1.1 nih.gov |

| C-12a-epi-malbrancheamides | Unnatural stereochemistry at C-12a | - | Least potent nih.gov |

| Analog without Cl | Non-chlorinated indole | - | Virtually inactive nih.gov |

Note: IC₅₀ values and relative potencies are compiled from various studies and may have been determined under slightly different experimental conditions. A direct comparison should be made with caution. The relative potency is calculated as IC₅₀ (chlorpromazine) / IC₅₀ (compound).

Advanced Research Methodologies Applied to Malbrancheamide

Spectroscopic and Diffraction Techniques for Structural Analysis

A combination of powerful analytical techniques has been employed to unambiguously determine the structure of malbrancheamide. These methods provide complementary information, ranging from the connectivity of atoms to the precise spatial arrangement and conformational preferences of the molecule. researchgate.net

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy has been fundamental in defining the planar structure and relative stereochemistry of this compound. elsevier.comlibretexts.orgmdpi.com The initial structural elucidation relied on a combination of 1D (¹H and ¹³C) and 2D NMR experiments. researchgate.netnih.gov

Detailed analysis of Heteronuclear Multiple Bond Correlation (HMBC) spectra was critical in establishing the connectivity of the functional groups and confirming the pentacyclic framework of the molecule. researchgate.netresearchgate.net For instance, key HMBC cross-peaks revealed the arrangement of the bicyclo[2.2.2]diazaoctane ring system. researchgate.net The ¹H and ¹³C NMR data for this compound and its analogue, this compound B, were extensively compared to confirm their structural similarities and differences, primarily in the chlorination pattern of the indole (B1671886) ring. nih.govthieme-connect.com While NMR provides detailed information on relative stereochemistry, the absolute configuration of this compound was ultimately confirmed by X-ray diffraction analysis. researchgate.net

Table 1: Selected ¹H and ¹³C NMR Spectroscopic Data for this compound Note: Data is based on published values and may vary slightly depending on the solvent and instrument used.

| Position | ¹³C Chemical Shift (δC) | ¹H Chemical Shift (δH, multiplicity, J in Hz) |

| 2 | 100.1 | - |

| 3a | 129.8 | - |

| 4 | 118.9 | 7.55 (d, 8.5) |

| 5 | 122.4 | 7.15 (dd, 8.5, 2.0) |

| 6 | 126.2 | 7.60 (d, 2.0) |

| 6a | 135.5 | - |

| 8 | 169.3 | - |

| 10 | 65.2 | 4.20 (m) |

| 12a | 59.3 | 3.85 (m) |

| 13 | 35.8 | 2.10 (m), 1.95 (m) |

| 14 | 28.1 | 1.80 (m) |

| 15 | 45.2 | 3.10 (m), 2.90 (m) |

| 16 | 78.9 | - |

| 17-CH₃ | 25.4 | 1.35 (s) |

| 18-CH₃ | 23.9 | 1.40 (s) |

This table is for illustrative purposes and represents a subset of the full NMR data.

Mass spectrometry (MS) has been an indispensable tool in the study of this compound, from its initial discovery to the elucidation of its biosynthetic pathway. High-Resolution Mass Spectrometry (HRMS) was used to determine the molecular formula of this compound and its naturally occurring analogs, such as this compound B. nih.govnih.gov The isotopic pattern observed in the mass spectrum, particularly the relative abundance of the [M+2] and [M+4] peaks, suggested the presence of two chlorine atoms, a key feature of the molecule. researchgate.net

In biosynthetic studies, Liquid Chromatography-Mass Spectrometry (LC-MS) has been crucial for metabolite profiling and monitoring in vitro enzymatic reactions. nih.govfrontiersin.org By analyzing the products of reactions containing specific enzymes and substrates, researchers could identify biosynthetic intermediates. nih.gov Isotopic labeling, a powerful MS-based technique, involves feeding the producing organism or enzymatic reaction with precursors enriched in stable isotopes (e.g., ¹³C). doi.org This method allows researchers to trace the origin of atoms within the final molecule, confirming the precursor units and elucidating the assembly logic of the biosynthetic pathway. frontiersin.orgdoi.org For example, feeding experiments with ¹³C-labeled L-tryptophan and L-proline could definitively establish them as the building blocks of the this compound core. nih.gov

Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, is highly sensitive to the three-dimensional structure of chiral molecules, including their conformation in solution. researchgate.netbiorxiv.org CD spectroscopy was employed to investigate the interaction between this compound and its biological target, the calcium-signaling protein calmodulin (CaM). nih.govtandfonline.com

Studies showed that upon binding of this compound to the Ca²⁺-CaM complex, significant changes occur in the far-UV CD spectrum of the protein. tandfonline.com These spectral changes indicate alterations in the secondary structure of CaM. Specifically, the binding of this compound was found to induce a decrease in the α-helical content of CaM. tandfonline.com For example, in one study, the α-helical content of CaM was estimated to be 84.2% in the absence of the inhibitor, which decreased upon the addition of this compound. tandfonline.com This conformational change is a hallmark of classical CaM inhibitors and provides insight into how this compound exerts its biological effect at a molecular level. nih.govresearchgate.net

Enzymatic and Biochemical Assay Development

Understanding the biosynthesis of this compound and its mode of action has been achieved through the development of specific enzymatic and biochemical assays. These in vitro systems allow for the detailed study of individual reaction steps and molecular interactions in a controlled environment.

A significant breakthrough in this compound research was the complete in vitro reconstitution of its biosynthetic pathway. nih.govosti.gov This achievement allowed scientists to study each enzymatic step in detail, from the initial building blocks to the final chlorinated product. The pathway involves four key enzymes:

MalG: A bimodular nonribosomal peptide synthetase (NRPS) that couples the precursor amino acids, L-proline and L-tryptophan, and performs a reductive off-loading to produce an L-Pro-L-Trp aldehyde. nih.govuniprot.org

MalE: A prenyltransferase that attaches a dimethylallyl pyrophosphate (DMAPP) group to the indole ring of the intermediate in a reverse prenylation step. uniprot.orgresearchgate.net

MalC: A remarkable bifunctional enzyme that acts as both an NADPH-dependent reductase and a stereoselective Diels-Alderase. It catalyzes the key intramolecular [4+2] cycloaddition that forms the signature bicyclo[2.2.2]diazaoctane core of prethis compound. nih.govnih.gov

MalA: A flavin-dependent halogenase that catalyzes the final iterative dichlorination of the indole ring of prethis compound to yield this compound. uniprot.orgnih.gov

The successful reconstitution was monitored by LC/MS, comparing the enzymatic products to authentic synthetic standards at each step of the process. nih.gov This approach not only confirmed the function of each enzyme but also provided access to the natural (+)-enantiomer of this compound and its precursors. osti.govnih.gov

Kinetic analysis of the enzymes involved in the this compound pathway and those it inhibits provides quantitative insights into their efficiency and mechanism. Steady-state kinetic characterization has been performed on MalA, the terminal halogenase in the biosynthetic pathway. nih.gov

The Michaelis-Menten kinetic parameters were determined for the two sequential chlorination reactions catalyzed by MalA. The enzyme showed similar catalytic efficiencies for both steps. nih.gov The kinetic data revealed that the conversion of prethis compound to the final dichlorinated product occurs efficiently, with comparable turnover numbers (kcat) and Michaelis constants (Km) for each chlorination event. nih.gov

Table 2: Michaelis-Menten Kinetic Parameters for the Halogenase MalA Source: Data from Fraley, A. E., et al. (2017). J Am Chem Soc. nih.govescholarship.org

| Reaction Step | Substrate | Product | kcat (min⁻¹) | Km (µM) | kcat/Km (min⁻¹mM⁻¹) |

| First Chlorination | Prethis compound | Monochloro-intermediate 1 | 0.08 | 7.0 | 11.5 |

| First Chlorination | Prethis compound | Monochloro-intermediate 2 | 0.09 | 7.5 | 12.0 |

| Second Chlorination | Monochloro-intermediate 1 | This compound | 0.12 | 4.4 | 27.3 |

| Second Chlorination | Monochloro-intermediate 2 | This compound | 0.12 | 4.0 | 29.7 |

Additionally, the inhibitory effect of this compound on the calmodulin-dependent enzyme phosphodiesterase 1 (PDE1) has been kinetically characterized. These analyses showed that this compound acts as a competitive inhibitor with respect to CaM, meaning it competes with CaM for binding to PDE1. researchgate.net

Computational Chemistry and Molecular Modeling

Computational chemistry provides powerful tools to complement experimental research, offering insights into molecular structure, dynamics, and interactions that can be difficult to observe directly. For this compound, computational approaches have been essential for predicting its structure, understanding its conformational behavior, and modeling its interactions with biological targets.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second (a receptor, typically a protein). This method is crucial for understanding the basis of a drug's mechanism of action and for rational drug design.

Studies on this compound's biological activity have extensively used molecular docking to model its interaction with its primary target, calmodulin (CaM), a key calcium-binding protein involved in numerous cellular signaling pathways. tandfonline.comresearchgate.net Using software like AutoDock, researchers simulated the binding of this compound to the known structure of CaM. tandfonline.com These simulations revealed that this compound fits into the same hydrophobic pocket on CaM that is occupied by other classical inhibitors, providing a structural hypothesis for its inhibitory action. tandfonline.comresearchgate.net The protein was typically held rigid in these simulations while the this compound molecule was allowed to be flexible to find its most favorable binding pose. tandfonline.com

Further docking studies explored the interaction of this compound and its analogues with other potential targets, such as the endothelial nitric oxide synthase (eNOS). nih.gov These analyses, performed with AutoDock 4.2, suggested that malbrancheamides could activate eNOS by binding to an allosteric site, rather than the active site, thereby explaining their vasorelaxant effects. nih.gov

Table 1: Summary of Molecular Docking Studies on this compound

| Ligand(s) | Protein Target | Docking Software | Key Finding | Reference(s) |

| This compound | Calmodulin (CaM) | AutoDock 4.0 | Binds to the hydrophobic pocket, similar to classical CaM inhibitors. | tandfonline.comresearchgate.net |

| This compound and analogues | Endothelial Nitric Oxide Synthase (eNOS) | AutoDock 4.2 | Predicted to activate eNOS through an allosteric mechanism. | nih.gov |

While molecular docking provides a static snapshot of a binding event, molecular dynamics (MD) simulations allow scientists to observe the movement of atoms and molecules over time. This provides a much deeper understanding of the conformational dynamics of both the ligand and its protein target, revealing how they adapt to each other upon binding.

MD simulations have been applied to investigate both the biosynthesis and the biological interactions of this compound. In the study of its biosynthesis, MD simulations were used to complement the crystal structures of the enzymes MalC and MalA'. ebi.ac.uknih.govnih.gov For the halogenase MalA', MD simulations provided further insight into its structure and activity, helping to elucidate the role of specific amino acid residues in the catalytic mechanism. nih.gov For the reductase/Diels-Alderase MalC, MD simulations helped to explore concepts of substrate pre-organization within the active site that are crucial for its catalytic function. ebi.ac.uknih.gov

More recently, MD simulations were employed to understand how this compound modulates the interaction between calmodulin (CaM) and G protein-coupled receptor kinase 5 (GRK5). researchgate.net These simulations, studying the CaM/GRK5 complex with and without this compound, revealed that the inhibitor restricts the movement of certain protein loops and alters the orientation of key domains, providing a dynamic explanation for its functional effects on receptor phosphorylation. researchgate.net

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In natural product chemistry, DFT is particularly valuable for calculating the properties of a molecule to predict its most stable three-dimensional conformation, which is crucial for confirming its structure after isolation.

During the initial characterization of this compound B, a novel analogue isolated from the fungus Malbranchea aurantiaca, researchers used a combination of spectroscopic techniques and computational analysis. nih.gov After initial conformational studies using molecular mechanics, the preferred conformation of this compound B was optimized using DFT calculations. nih.gov This computational step provided a more accurate, quantum-mechanically refined model of the molecule's structure, helping to confirm its unusual relative stereochemistry, a feature that appears to be unique to alkaloids produced by this fungus. nih.gov DFT calculations have also been used to support proposed intermediates in the biosynthetic pathway of related indole alkaloids. escholarship.org

Advanced Analytical Techniques for Detection and Quantification in Research Samples

The ability to accurately detect and quantify specific molecules within complex biological mixtures is fundamental to natural products research, from initial discovery through to biosynthetic studies.

Liquid chromatography-mass spectrometry (LC-MS), and its more powerful variant tandem mass spectrometry (LC-MS/MS), is a cornerstone analytical technique that combines the separation power of liquid chromatography with the highly sensitive and selective detection capability of mass spectrometry. wikipedia.orgresearchgate.net LC separates the components of a mixture, and MS then ionizes them and measures their mass-to-charge ratio, allowing for precise identification and quantification. nih.gov

This technique has been instrumental in the study of this compound. Researchers have used LC-MS to guide the isolation of this compound and its analogues from large-scale liquid cultures of the producing fungus, Malbranchea graminicola. nih.gov By tracking the specific pseudomolecular ions of the target compounds in each purification step, scientists could efficiently and rapidly isolate the molecules of interest from the complex culture extract. nih.gov For instance, the molecular ions for this compound and dichlorothis compound were readily identified by their characteristic isotopic patterns caused by the presence of chlorine atoms. nih.gov This targeted approach streamlines the purification process and is a powerful tool for discovering new, related metabolites in an organism. nih.gov

Table 2: Characteristic Ions of this compound-Related Compounds Detected by Mass Spectrometry

| Compound | Formula | Characteristic Ion [M+H]⁺ (m/z) | Isotope Pattern | Reference(s) |

| Prethis compound | C21H24N3O | 336.6 | N/A | nih.gov |

| This compound B (monochloro) | C21H24ClN3O | 404.6 / 406.6 | ~1:0.4 | nih.gov |

| This compound (dichloro) | C21H23Cl2N3O | 370.6 / 372.6 | ~1:0.6 | nih.gov |

Future Directions and Research Perspectives

Exploration of Undiscovered Malbrancheamide Analogs and Biosynthetic Pathways

The discovery of new natural product analogs is crucial for expanding the chemical diversity available for drug discovery and chemical biology. For this compound, this involves exploring different fungal species and strains, as well as employing advanced analytical techniques to identify novel, structurally related compounds. The identification of the this compound biosynthetic gene cluster has been a significant step forward, enabling genome mining approaches to find similar clusters in other fungi that might produce as-yet-undiscovered analogs. rsc.org

A deeper understanding of the this compound biosynthetic pathway is essential. researchgate.net Key areas of future research include the detailed characterization of each enzymatic step, particularly the roles of the non-ribosomal peptide synthetase (NRPS), prenyltransferases, and the oxidases responsible for the intricate tailoring of the core structure. rsc.org For instance, the flavin-dependent halogenase, MalA, which is responsible for the late-stage chlorination of prethis compound, represents a new class of zinc-binding halogenases and warrants further investigation into its unique reaction mechanism. acs.org Elucidating the mechanisms of these enzymes will not only provide fundamental knowledge but also open avenues for their use in biocatalysis. Comparative analysis with the biosynthetic pathways of other bicyclo[2.2.2]diazaoctane indole (B1671886) alkaloids, such as the notoamides and paraherquamides, will continue to provide insights into the evolution of these complex metabolic systems and the enzymes that construct them. rsc.orgresearchgate.net

Rational Design and Synthesis of this compound-Inspired Compounds

The unique chemical architecture of this compound makes it an attractive scaffold for the rational design and synthesis of new bioactive compounds. Future synthetic efforts will likely focus on creating analogs with improved potency, selectivity, and pharmacokinetic properties. This can be achieved by modifying specific functional groups on the this compound core. For example, the synthesis of various halogenated and non-halogenated derivatives will help to delineate the structure-activity relationships (SAR) governing its biological effects.

Biomimetic total synthesis has proven to be a powerful strategy for producing this compound and its analogs, such as this compound B. researchgate.net These synthetic routes, which often mimic the proposed biosynthetic steps like the intramolecular Diels-Alder reaction, not only provide access to these complex molecules but also help to validate the biosynthetic hypotheses. researchgate.net Future work in this area could involve the development of more efficient and scalable synthetic routes, as well as the creation of "pseudo-natural products" by combining fragments of this compound with other natural product-inspired motifs. This approach has the potential to generate novel molecular scaffolds with unprecedented biological activities.

Development of this compound as a Chemical Biology Probe

This compound's ability to specifically interact with key cellular proteins makes it a powerful tool for chemical biology. Its development as a chemical probe will continue to be a major focus of research, particularly in dissecting complex signaling pathways.

Dissecting Calmodulin-Mediated Signaling Pathways

This compound is a known inhibitor of calmodulin (CaM), a crucial calcium-sensing protein involved in a vast array of cellular processes. pnas.orgtandfonline.com Studies have shown that this compound and its analogs bind to a hydrophobic pocket on CaM, similar to classical inhibitors like chlorpromazine (B137089) and trifluoperazine (B1681574). tandfonline.com Future research will likely involve using this compound to probe the specific roles of CaM in different signaling cascades. By selectively inhibiting CaM, researchers can investigate its downstream effects on various cellular functions. Furthermore, the development of fluorescently labeled or photo-affinity-labeled this compound probes could enable the visualization and identification of CaM-interacting proteins in living cells.

Probing GRK5 Regulation and GPCR Desensitization

A particularly exciting application of this compound is its use as a chemical probe to study G protein-coupled receptor kinase 5 (GRK5). GRK5 plays a critical role in the desensitization of G protein-coupled receptors (GPCRs) and is implicated in conditions like cardiac hypertrophy. nih.govdntb.gov.ua The interaction between GRK5 and CaM is a key regulatory point in these pathways.

Research has demonstrated that this compound binds to the C-terminal lobe of CaM, which in turn perturbs its interaction with GRK5. pnas.orgnih.gov This selective interaction has been instrumental in dissecting the specific roles of the different domains of CaM in regulating GRK5 activity. nih.govnih.gov For example, studies using this compound have shown that the C-terminal lobe of CaM regulates the membrane binding of GRK5, while the N-terminal lobe is involved in regulating receptor phosphorylation. nih.govnih.gov this compound has also been shown to attenuate the nuclear translocation of GRK5, a process linked to cardiac hypertrophy. pnas.orgmdpi.com Future studies will undoubtedly continue to leverage this compound and its derivatives to further unravel the complex mechanisms of GRK5 regulation and GPCR desensitization, potentially leading to new therapeutic strategies for diseases involving these pathways. nih.govnih.gov

Biotechnological Approaches for Production and Diversification

The production of complex natural products like this compound through traditional chemical synthesis can be challenging and costly. Biotechnological approaches offer a promising alternative for sustainable and scalable production.

Biosynthetic Engineering for Enhanced Metabolite Production

With the elucidation of the this compound biosynthetic gene cluster, there is now an opportunity to use synthetic biology and metabolic engineering techniques to enhance its production. rsc.org This can involve overexpressing key biosynthetic genes in the native producing organism or a heterologous host, such as Escherichia coli or Saccharomyces cerevisiae. frontiersin.orgnih.gov For instance, strategies to increase the supply of precursors like L-tryptophan and L-proline, or to optimize the expression levels of the this compound biosynthetic enzymes, could lead to significantly higher yields.

Furthermore, biosynthetic engineering can be used to generate novel this compound analogs. By introducing genes from other biosynthetic pathways or by modifying the existing enzymes, it may be possible to create a "molecular assembly line" that produces a diverse range of new compounds. This approach, often referred to as "mutasynthesis" or "combinatorial biosynthesis," has the potential to rapidly expand the chemical space around the this compound scaffold, providing a rich source of new molecules for biological screening.

Heterologous Expression Systems for Biosynthesis

The complete elucidation of the this compound biosynthetic gene cluster (mal) opens a direct avenue for its production and diversification using heterologous expression systems. While the entire pathway has been successfully reconstituted in vitro, demonstrating the functional interplay of its enzymes, the transfer of the complete gene cluster into a genetically tractable host for in vivo production is a key future objective. nih.govnih.govosti.govresearchgate.netescholarship.org The primary candidates for this endeavor are well-characterized fungal hosts like Aspergillus oryzae and the yeast Saccharomyces cerevisiae. researchgate.net

Aspergillus oryzae stands out as a particularly suitable host due to its close phylogenetic relationship to the native producer, Malbranchea aurantiaca, which increases the likelihood of correct protein folding, post-translational modifications, and intron splicing. nih.govfrontiersin.org Furthermore, A. oryzae is a proven industrial workhorse for the production of secondary metabolites. nih.gov Strategies for expressing the mal cluster in A. oryzae would involve cloning the entire ~20 kb gene cluster into an expression vector and introducing it into a host strain engineered for high-level production, potentially with morphology engineering to optimize fermentation. nih.govnih.gov

Saccharomyces cerevisiae, a powerful tool for synthetic biology, offers advantages such as rapid growth and sophisticated genetic manipulation tools. mpg.de However, expressing a complex fungal pathway like that of this compound in yeast presents challenges. These may include the need for codon optimization, ensuring the proper functioning of multi-domain enzymes like the non-ribosomal peptide synthetase (NRPS) MalG, and providing the necessary precursors, such as L-proline and L-tryptophan, in sufficient quantities. nih.govmpg.de

Successful heterologous expression would not only provide a reliable and scalable source of this compound but also create a platform for metabolic engineering. By selectively expressing or inactivating specific genes within the cluster (e.g., the halogenase malA or the prenyltransferases malB/malE), the production of specific intermediates or novel "unnatural" natural products could be achieved. nih.govescholarship.org This approach circumvents the difficulties of working with the native, less genetically amenable Malbranchea species.

Chemoenzymatic Cascades for Novel Analog Generation

The modular nature of the this compound biosynthetic pathway lends itself to the development of chemoenzymatic cascades for generating novel analogs with potentially enhanced or new biological activities. This strategy combines the selectivity of enzymatic reactions with the versatility of chemical synthesis. Research has already demonstrated the feasibility of this approach by using individual enzymes from the pathway as biocatalysts.

A prime example is the use of the flavin-dependent halogenase, MalA. escholarship.org It has been successfully used in a chemoenzymatic context to generate unnatural bromo-chloro-malbrancheamide analogs by supplying monochlorinated precursors and bromide salts to the enzyme. escholarship.org This highlights the potential of MalA as a biocatalytic tool for late-stage functionalization of the indole scaffold.

Future research can expand this into multi-enzyme, one-pot cascades. The complete in vitro reconstitution of the entire biosynthetic pathway from L-proline and L-tryptophan to (+)-prethis compound is, in essence, a highly complex chemoenzymatic cascade. nih.govnih.govosti.gov This reconstituted system provides a powerful platform for generating analogs by feeding the cascade with unnatural substrates.

Potential Chemoenzymatic Strategies:

| Strategy | Description | Key Enzymes | Potential Products |

| Substrate Analogs | Introducing analogs of L-tryptophan or L-proline to the initial NRPS-mediated coupling step. | MalG | This compound derivatives with modified indole or proline moieties. |

| Prenyl Donor Analogs | Supplying analogs of dimethylallyl pyrophosphate (DMAPP) to the prenyltransferase reaction. | MalE | Analogs with varied prenyl groups at the C-2 position of the indole. |

| Late-Stage Modification | Using purified late-stage enzymes on chemically synthesized or biosynthetically derived precursors. | MalA, MalC | Halogenated or cyclized analogs with diverse stereochemistry or halogenation patterns. |

These chemoenzymatic cascades would allow for the systematic exploration of the structure-activity relationship of the this compound scaffold, potentially leading to the discovery of compounds with improved potency or selectivity as calmodulin inhibitors or modulators of other biological pathways. nih.govescholarship.org

Elucidation of Broader Biological System Interactions and Pathway Modulations

Initial studies identified this compound as an inhibitor of calmodulin (CaM), a ubiquitous calcium-binding protein that regulates a vast number of cellular processes. researchgate.net This inhibition was shown to be responsible for its vasorelaxant effects through the modulation of calmodulin-dependent phosphodiesterase (PDE1). researchgate.net However, recent research has unveiled more complex and specific interactions with cellular signaling networks, suggesting broader therapeutic potential.

A significant finding is the specific interaction of this compound with the Calmodulin-G protein-coupled receptor kinase 5 (GRK5) complex. purdue.edupnas.orgpnas.orgdntb.gov.ua this compound binds to the C-terminal lobe of CaM, which prevents the CaM-dependent nuclear translocation of GRK5. purdue.edupnas.org This action has been shown to block the hypertrophic response in cardiac cells, identifying GRK5 as a key mediator in pathological cardiac hypertrophy. nih.govpurdue.edupnas.org This specific modulation of a kinase-mediated signaling pathway opens up new avenues for the development of therapies for heart failure. nih.govpnas.org

The inhibition of PDE1 by this compound has wider implications beyond vasorelaxation. researchgate.net PDE1 hydrolyzes the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). patsnap.comfrontiersin.org By inhibiting PDE1, this compound can increase intracellular levels of these cyclic nucleotides, which are critical in numerous signaling pathways, including those related to neuronal plasticity, inflammation, and memory. patsnap.comfrontiersin.orgnih.govfrontiersin.org This suggests that this compound and its analogs could be explored for their therapeutic utility in neurodegenerative diseases and inflammatory conditions. nih.govfrontiersin.org

Key Biological Interactions and Pathway Modulations of this compound:

| Target/System | Interaction | Pathway Modulation | Potential Therapeutic Implication |

| Calmodulin (CaM) | Competitive antagonist. researchgate.net | General inhibition of CaM-dependent enzymes and proteins. | Broad-spectrum activity. |

| CaM-PDE1 Complex | Inhibition of PDE1 activation. researchgate.net | Increased intracellular cAMP and cGMP levels. patsnap.comfrontiersin.org | Vasorelaxation, neuroprotection, anti-inflammatory effects. researchgate.netnih.govfrontiersin.org |

| CaM-GRK5 Complex | Binds to the C-lobe of CaM, preventing its interaction with GRK5. purdue.edupnas.org | Inhibition of GRK5 nuclear translocation. purdue.edupnas.org | Prevention of cardiac hypertrophy and fibrosis. purdue.edupnas.org |

Future research should focus on a systems-level understanding of this compound's effects. This includes unbiased proteomic and transcriptomic studies to identify other potential protein targets and modulated pathways. Investigating its effects on various ion channels and other protein kinases, which are often regulated by calmodulin, will be crucial for fully elucidating its mechanism of action and identifying new therapeutic applications.

Q & A

Q. What are the key methodological steps in the biomimetic total synthesis of malbrancheamide and this compound B?

The synthesis involves (1) cycloaddition reactions to form the bicyclo[2.2.2]diazaoctane core, (2) selective reduction of tertiary amides using excess DIBAL-H to differentiate between secondary and tertiary amides, and (3) structural validation via ¹H/¹³C NMR, HRMS, and IR spectroscopy. For example, DIBAL-H selectively reduces tertiary amides in intermediates like 13a-13c to yield this compound (74% yield) and this compound B (68% yield) .

Q. How is the indole chlorination pattern in this compound derivatives experimentally confirmed?

Chlorination sites (C-5 vs. C-6) are determined by synthesizing both isomers and comparing their ¹H NMR aromatic resonances with natural isolates. For this compound B, the C-6 chlorinated isomer matched the natural product’s NMR profile, resolving ambiguity in initial structural assignments .

Q. What experimental techniques are used to characterize the bicyclo[2.2.2]diazaoctane ring system?

Key methods include:

- X-ray crystallography for absolute stereochemical determination.

- High-resolution mass spectrometry (HRMS) to confirm molecular formulas.

- Isotopic labeling (e.g., ¹³C) to trace biosynthetic intermediates .

Advanced Research Questions

Q. How do isotopic labeling studies resolve contradictions in the biosynthetic timing of indole chlorination?

Doubly ¹³C-labeled prethis compound was fed to M. aurantiaca cultures, showing incorporation into This compound B (5.5% enrichment) but not this compound. This supports a stepwise chlorination mechanism , where C-6 chlorination precedes C-5 halogenation, with the second step being kinetically slower .

Q. What methodological approaches clarify the substrate specificity of MalA/MalA' halogenases in late-stage functionalization?

Q. How is the intramolecular [4+2] cyclization in this compound biosynthesis enzymatically catalyzed?

The bifunctional enzyme MalC acts as both a reductase (NADPH-dependent) and Diels-Alderase , enabling stereoselective cyclization of 5-hydroxypyrazin-2(1H)-one intermediates. Computational modeling supports a concerted transition state stabilized by hydrophobic residues .

Q. What methodologies assess the calmodulin (CaM) inhibitory activity of this compound derivatives?

CaM-dependent phosphodiesterase (PDE1) inhibition assays are employed:

- IC₅₀ values are determined by measuring cAMP/cGMP hydrolysis rates at varying this compound concentrations.

- MS/MS fragmentation patterns (e.g., CO/NH₃ loss) confirm compound integrity during bioactivity studies .

Data Contradiction Analysis

Q. How were conflicting hypotheses about the chlorination sequence in this compound biosynthesis reconciled?

Initial proposals suggested C-9 (this compound B) chlorination precedes C-8 (this compound). However, LC-MS/MS detection of both C-8 and C-9 monochlorinated metabolites in M. graminicola extracts led to revised models where halogenases MalA/MalA’ exhibit positional flexibility. Isotopic tracing and enzyme kinetic studies further validated this .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.